molecular formula C23H30ClNO B1588238 1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride CAS No. 63181-94-2

1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride

Cat. No.: B1588238
CAS No.: 63181-94-2
M. Wt: 371.9 g/mol
InChI Key: DPRMXNMXCFHCAS-UHFFFAOYSA-M
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Description

1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride is a compound known for its intricate structure and multifaceted applications. This compound's unique chemical composition presents a diverse range of functionalities that are valuable across various scientific domains, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions

Synthesizing this compound generally involves a sequence of controlled reactions starting from benzene derivatives. The process typically includes the following steps:

  • Vinylic Substitution: : Introducing ethenyl groups to benzene through vinylic substitution reactions.

  • Amination and Hydroxylation: : Incorporating the dimethylazanium moiety via amination, followed by hydroxylation to introduce the (2-hydroxyethyl) group.

  • Quaternization: : Achieving the chloride salt form through quaternization reactions involving methyl halides and chloride sources.

Industrial Production Methods

Industrial-scale production often relies on continuous flow reactors to maintain stringent control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalytic systems and purification techniques like crystallization and distillation ensure high yield and purity of the final product.

Types of Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation: : Oxidative reactions can alter the ethenyl groups, potentially forming epoxides or aldehydes.

  • Reduction: : Reduction processes may target the dimethylazanium, converting it to an amine.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions, modifying the benzene ring or the side chains.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, permanganates, or ozonolysis.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, sulfonates under acidic or basic conditions.

Major Products Formed

Major products include derivatives like substituted benzene compounds, epoxides, amines, and alcohols, depending on the specific reagents and reaction conditions employed.

Scientific Research Applications

The compound exhibits a broad spectrum of scientific research applications due to its versatile chemical properties:

  • Chemistry: : Used in organic synthesis as an intermediate for complex molecules.

  • Biology: : Serves as a biochemical probe or molecular tag in cell studies.

  • Medicine: : Explored for potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The compound's mechanism of action involves multiple molecular targets and pathways:

  • Molecular Interaction: : Binds to specific enzymes or receptors, altering their activity.

  • Pathways: : Engages in biochemical pathways such as signal transduction, metabolic regulation, and cell growth modulation.

  • Cellular Effects: : Induces changes at the cellular level, influencing processes like apoptosis, proliferation, and differentiation.

Uniqueness and List of Similar Compounds

1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride stands out due to its dual functional groups and ionic nature, offering distinct reactivity and solubility properties. Similar compounds include:

  • 1,2-Divinylbenzene: : Similar in the benzene core but lacks the azanium and hydroxyl functionalities.

  • Benzyltrimethylammonium Chloride: : Contains a quaternary ammonium group but differs in the aromatic and side chain structure.

  • Ethylbenzene: : Simpler structure without the multifunctional groups.

Each of these similar compounds exhibits unique attributes, but none combine the specific features of this compound, highlighting its distinct chemical identity and versatility.

There you go! This compound is quite the star in its field, with a multi-faceted profile and numerous potential applications. What's next? Shall we dive deeper into any specific area?

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO.C10H10.ClH/c1-4-12-7-5-6-8-13(12)11-14(2,3)9-10-15;1-3-9-7-5-6-8-10(9)4-2;/h4-8,15H,1,9-11H2,2-3H3;3-8H,1-2H2;1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRMXNMXCFHCAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1C=C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979173
Record name N-[(2-Ethenylphenyl)methyl]-2-hydroxy-N,N-dimethylethan-1-aminium chloride--1,2-diethenylbenzene (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63181-94-2
Record name Benzenemethanaminium, ar-ethenyl-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1), polymer with diethenylbenzene
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[(2-Ethenylphenyl)methyl]-2-hydroxy-N,N-dimethylethan-1-aminium chloride--1,2-diethenylbenzene (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanaminium, ar-ethenyl-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1), polymer with diethenylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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